2-(4-Fluoronaphthalen-1-yl)acetic acid
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Overview
Description
2-(4-Fluoronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C₁₂H₉FO₂ and a molecular weight of 204.2 g/mol . This compound is characterized by the presence of a fluorine atom attached to the naphthalene ring, which is further connected to an acetic acid moiety. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoronaphthalen-1-yl)acetic acid typically involves the fluorination of naphthalene derivatives followed by the introduction of the acetic acid group. One common method includes the reaction of 4-fluoronaphthalene with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoronaphthalene-1-carboxylic acid, while reduction can produce 4-fluoronaphthalen-1-ylmethanol .
Scientific Research Applications
2-(4-Fluoronaphthalen-1-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Fluoronaphthalene: Lacks the acetic acid moiety, making it less versatile in chemical reactions.
1-Naphthylacetic acid: Does not contain the fluorine atom, which may reduce its biological activity.
2-(4-Chloronaphthalen-1-yl)acetic acid: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and biological properties.
Uniqueness
2-(4-Fluoronaphthalen-1-yl)acetic acid is unique due to the presence of both the fluorine atom and the acetic acid group.
Properties
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-11-6-5-8(7-12(14)15)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHUDLBMYDJEGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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